N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro group, a methyl group, and three ethoxy groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Ethoxy Groups: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the benzoxazole derivative with an appropriate benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzoxazole core.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole core can interact with DNA and proteins, leading to various biological effects. The chloro and ethoxy groups may enhance its binding affinity and specificity towards these targets . The compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- **3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- **Suvorexant (Belsomra)
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C27H27ClN2O5 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C27H27ClN2O5/c1-5-32-23-14-18(15-24(33-6-2)25(23)34-7-3)26(31)29-20-13-17(9-10-19(20)28)27-30-21-12-16(4)8-11-22(21)35-27/h8-15H,5-7H2,1-4H3,(H,29,31) |
InChI Key |
DAOMEQFUNQBVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.